molecular formula C4H2F3IN2 B6190924 5-iodo-1-(trifluoromethyl)-1H-pyrazole CAS No. 2648965-95-9

5-iodo-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6190924
CAS No.: 2648965-95-9
M. Wt: 262
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Description

5-iodo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of iodine and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogen exchange (Halex) reaction, where a precursor compound, such as 5-iodo-1,2,3-triazole, undergoes a reaction with potassium fluoride (KF) at elevated temperatures (e.g., 180°C) under microwave irradiation . This method is known for its tolerance to various functional groups.

Industrial Production Methods

Industrial production of 5-iodo-1-(trifluoromethyl)-1H-pyrazole may involve large-scale Halex reactions or other efficient synthetic routes that ensure high yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Potassium Fluoride (KF): Used in Halex reactions for the substitution of iodine with fluorine.

    Microwave Irradiation: Often employed to accelerate reactions and improve yields.

Major Products Formed

Scientific Research Applications

5-iodo-1-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of iodine and trifluoromethyl groups on a pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2648965-95-9

Molecular Formula

C4H2F3IN2

Molecular Weight

262

Purity

95

Origin of Product

United States

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